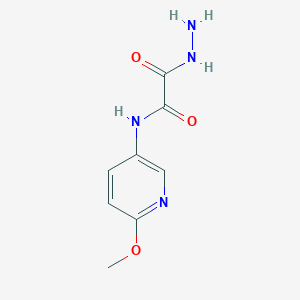

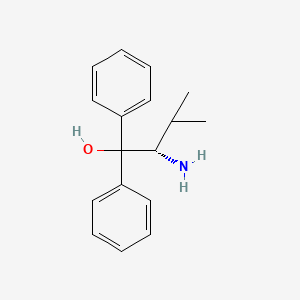

![molecular formula C20H24N2O2S2 B2762947 N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892983-21-0](/img/structure/B2762947.png)

N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives have been synthesized through various synthetic pathways . Symmetrical derivatives have been obtained from dibromothieno or by trans-etherification of dimethoxythieno while unsymmetrical derivatives have been easily prepared .Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring, which is a five-membered ring with one sulfur atom . The other components of the molecule would be attached to this ring in various configurations.Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . Certain reactions can produce trisubstituted thiophenes and thienyl disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed these compounds exhibited notable activities against a range of bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Babu, Pitchumani, & Ramesh, 2012).

Anti-inflammatory and Analgesic Applications

Compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and found to possess anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential as therapeutic agents for inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

The synthesis and evaluation of antitumor activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives showing curative activity against L-1210 and P388 leukemia. This suggests potential applications in cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antiallergic Activities

Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, through their synthesis and testing, revealed potential antiallergic activities comparable to that shown by disodium cromoglycate (DSCG) when tested via the intraperitoneal route. This opens avenues for developing new antiallergic medications (Wade, Toso, Matson, & Stelzer, 1983).

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis and characterization, providing a foundation for further research into their potential applications. For example, studies have detailed the synthesis routes, characterization, and potential biological evaluations, offering insights into the compound's versatility in scientific research (Talupur, Satheesh, & Chandrasekhar, 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,6-dimethyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S2/c1-13-8-9-15-16(12-13)26-20(18(15)19(24)21-2)22-17(23)10-11-25-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIPPJBZNKEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)

![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

amine hydrochloride](/img/structure/B2762877.png)

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)